molecular formula C5H11O4P B8599398 3-[Ethyl(hydroxy)phosphoryl]propanoic acid CAS No. 2071-61-6

3-[Ethyl(hydroxy)phosphoryl]propanoic acid

Cat. No. B8599398
CAS RN: 2071-61-6
M. Wt: 166.11 g/mol
InChI Key: NTECLNXJUWYYGM-UHFFFAOYSA-N
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Patent
US08735477B2

Procedure details

A stirred apparatus is initially charged with 150 g of butanol, 65 g of water, 150 g (3.75 mol) of sodium hydroxide and 183 g (1.25 mol) of ethyl(2-cyanoethyl)-phosphinic acid (produced as in Example 5). The efficiently stirred mixture was heated to about 120° C. and reacted at that temperature for about 6 hours. Then, 250 ml of water were added and the butanol was removed from the reaction mixture by distillation. Following the addition of a further 500 ml of water, the mixture is neutralized by addition of about 184 g (1.88 mol) of concentrated sulfuric acid. The water is then distilled off in vacuo. The residue is taken up in tetrahydrofuran and extracted. The insoluble salts are filtered off. The solvent of the filtrate is removed in vacuo and the residue is recrystallized from acetone to obtain 203 g (98% of theory) of 3-(ethylhydroxyphosphinyl)propionic acid as a solid material.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
ethyl(2-cyanoethyl)-phosphinic acid
Quantity
183 g
Type
reactant
Reaction Step One
Name
Quantity
65 g
Type
solvent
Reaction Step One
Quantity
184 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3]C.[OH-].[Na+].[CH2:8]([P:10](CCC#N)(=[O:12])[OH:11])[CH3:9].S(=O)(=O)(O)[OH:18]>O>[CH2:8]([P:10]([OH:11])([CH2:3][CH2:2][C:1]([OH:5])=[O:18])=[O:12])[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C(CCC)O
Name
Quantity
150 g
Type
reactant
Smiles
[OH-].[Na+]
Name
ethyl(2-cyanoethyl)-phosphinic acid
Quantity
183 g
Type
reactant
Smiles
C(C)P(O)(=O)CCC#N
Name
Quantity
65 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
184 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at that temperature for about 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the butanol was removed from the reaction mixture by distillation
ADDITION
Type
ADDITION
Details
the addition of a further 500 ml of water
DISTILLATION
Type
DISTILLATION
Details
The water is then distilled off in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted
FILTRATION
Type
FILTRATION
Details
The insoluble salts are filtered off
CUSTOM
Type
CUSTOM
Details
The solvent of the filtrate is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from acetone

Outcomes

Product
Name
Type
product
Smiles
C(C)P(=O)(CCC(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 203 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.